molecular formula C6H12O2S B3056110 5-(Methylsulfanyl)pentanoic acid CAS No. 69082-95-7

5-(Methylsulfanyl)pentanoic acid

Cat. No.: B3056110
CAS No.: 69082-95-7
M. Wt: 148.23 g/mol
InChI Key: ANODPCBOJOJJDK-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)pentanoic acid, also known as homomethionine, is a sulfur-containing organic compound. It is a non-proteinogenic alpha-amino acid with the molecular formula C6H13NO2S. This compound is characterized by the presence of a methylsulfanyl group attached to the fifth carbon of a pentanoic acid chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Methylsulfanyl)pentanoic acid can be synthesized through various methods. One common approach involves the reaction of 5-bromopentanoic acid with sodium methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biotechnological processes. Certain bacterial strains, such as Megasphaera sp. MH, have been identified to produce medium-chain carboxylic acids, including this compound, through fermentation processes. These bacteria metabolize substrates like fructose and produce the desired compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methylsulfanyl)pentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in sulfur metabolism. It may also modulate the activity of certain proteins by binding to their active sites, thereby influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)pentanoic acid is unique due to its specific structure, which includes a methylsulfanyl group attached to a pentanoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids .

Properties

IUPAC Name

5-methylsulfanylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANODPCBOJOJJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610859
Record name 5-(Methylsulfanyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69082-95-7
Record name 5-(Methylsulfanyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylsulfanyl)pentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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